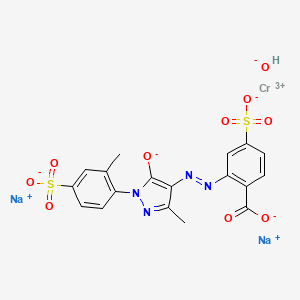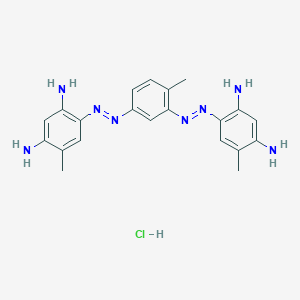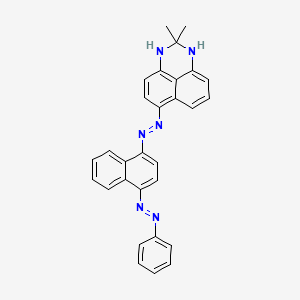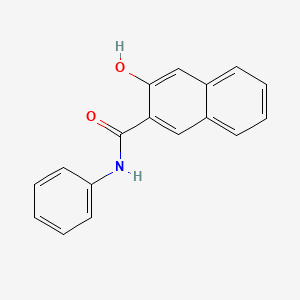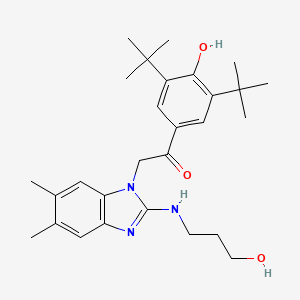
CID-2858522
Vue d'ensemble
Description
CID-2858522: est un inhibiteur hautement puissant et sélectif de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Ce composé est connu pour sa capacité à inhiber l'activation de NF-κB induite par le récepteur d'antigène avec une CI50 de 70 nM . Il est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation NF-κB, qui joue un rôle crucial dans l'inflammation, l'immunité, la prolifération cellulaire et la survie.
Applications De Recherche Scientifique
CID-2858522 has a wide range of applications in scientific research:
Chemistry: It is used to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate the biological functions of NF-κB in cell proliferation, apoptosis, and immune responses.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with NF-κB dysregulation, such as cancer, inflammatory diseases, and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for developing new drugs targeting the NF-κB pathway.
Mécanisme D'action
CID-2858522 exerts its effects by selectively inhibiting the NF-κB pathway. It operates downstream of protein kinase C (PKC) but upstream of IκB kinase beta (IKKβ), preventing the phosphorylation and degradation of IκBα. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of NF-κB target genes involved in inflammation and cell survival .
Analyse Biochimique
Biochemical Properties
CID-2858522 interacts with the NF-κB pathway, a critical regulator of immune response, inflammation, and cell survival . It operates downstream of PKC but upstream of IKKβ, without inhibiting other NF-κB activation pathways . This selective inhibition of the NF-κB pathway by this compound is a key aspect of its biochemical properties .
Cellular Effects
This compound has been shown to inhibit antigen receptor-stimulated NF-κB activation in chronic lymphocytic leukemia (CLL) B cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the NF-κB pathway . By selectively inhibiting PKC-induced activation of this pathway, this compound can exert its effects at the molecular level .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CID-2858522 implique plusieurs étapes, commençant par la préparation de la structure centrale, un dérivé de 2-aminobenzimidazole. La voie de synthèse comprend généralement :
Formation du noyau benzimidazole : Ceci est réalisé en condensant l'o-phénylènediamine avec un acide carboxylique approprié ou son dérivé en conditions acides.
Fonctionnalisation : Le noyau benzimidazole est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés chimiques souhaitées.
Assemblage final : L'étape finale consiste à coupler le benzimidazole fonctionnalisé avec un composé phénolique pour former la molécule complète de this compound.
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique d'optimiser les conditions de réaction pour maximiser le rendement et la pureté, en utilisant des réactifs de qualité industrielle et en utilisant des réacteurs à grande échelle. Les étapes de purification telles que la cristallisation, la distillation et la chromatographie sont cruciales pour obtenir du this compound de haute pureté adapté à la recherche.
Analyse Des Réactions Chimiques
Types de réactions
CID-2858522 subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle dans this compound peuvent être oxydés pour former des quinones.
Réduction : Les groupes nitro, s'ils sont présents, peuvent être réduits en amines.
Substitution : Les cycles aromatiques dans this compound peuvent subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) en conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des groupes hydroxyle produirait des quinones, tandis que la réduction des groupes nitro produirait des amines.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier la voie de signalisation NF-κB et son rôle dans divers processus chimiques.
Biologie : Les chercheurs utilisent this compound pour étudier les fonctions biologiques de NF-κB dans la prolifération cellulaire, l'apoptose et les réponses immunitaires.
Médecine : this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à une dysrégulation de NF-κB, telles que le cancer, les maladies inflammatoires et les maladies auto-immunes.
Industrie : Dans l'industrie pharmaceutique, this compound sert de composé chef de file pour le développement de nouveaux médicaments ciblant la voie NF-κB.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la voie NF-κB. Il fonctionne en aval de la protéine kinase C (PKC) mais en amont de l'IκB kinase bêta (IKKβ), empêchant la phosphorylation et la dégradation de l'IκBα. Cette inhibition bloque la translocation de NF-κB vers le noyau, réduisant ainsi la transcription des gènes cibles de NF-κB impliqués dans l'inflammation et la survie cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
BAY 11-7082 : Un autre inhibiteur de NF-κB qui empêche la phosphorylation de l'IκBα.
Parthénolide : Un produit naturel qui inhibe NF-κB en modifiant la sous-unité p65.
MG-132 : Un inhibiteur du protéasome qui inhibe indirectement NF-κB en empêchant la dégradation de l'IκBα.
Unicité de CID-2858522
This compound est unique en raison de sa haute puissance et de sa sélectivité pour la voie NF-κB induite par le récepteur d'antigène. Contrairement à d'autres inhibiteurs, il n'affecte pas l'activation de NF-κB induite par le TNF, ce qui en fait un outil précieux pour étudier des voies de signalisation spécifiques .
Propriétés
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGGKILBWERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386304 | |
| Record name | CID-2858522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
758679-97-9 | |
| Record name | CID-2858522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CID-2858522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 758679-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CID-2858522 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)



